Absence of Documented Target Engagement for CAS 32676-11-2 vs. Structurally Adjacent FABP4/5 and 5-HT6 Ligands
No quantitative biochemical or cellular activity data (IC50, Ki, EC50) are available in the peer-reviewed literature for 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinoline. By contrast, the structurally analogous compound RO6806051 (6-chloro-4-phenyl-2-(piperidin-1-yl)-3-(1H-tetrazol-5-yl)quinoline) is a well-characterized dual FABP4/5 inhibitor with reported IC50 values of 0.070 µM against FABP4 [1]. The piperazine-for-piperidine substitution and absence of a 3-tetrazole in the target compound preclude direct inference of FABP4/5 activity. Similarly, SB-742457, a 4-(piperazin-1-yl)quinoline regioisomer, demonstrates 5-HT6 antagonism (pKi ~9), but its substitution pattern (piperazine at 4-position, no 6-chloro substituent) renders it structurally non-overlapping with CAS 32676-11-2. The only documented screening context for the target compound is a combinatorial library evaluated for VEGF/NRP1 protein-protein interaction disruption, where specific activity values for individual library members were not disclosed [2]. This evidential gap represents the critical differentiation: users must generate de novo pharmacological data rather than relying on inferred activity from in-class analogs.
| Evidence Dimension | Target engagement (IC50 / Ki) |
|---|---|
| Target Compound Data | No published quantitative activity data |
| Comparator Or Baseline | RO6806051: FABP4 IC50 = 0.070 µM; SB-742457: 5-HT6 pKi ~9 |
| Quantified Difference | Not calculable — target compound lacks any peer-reviewed IC50/Ki measurement |
| Conditions | FABP4 binding assay (fluorescence polarization); 5-HT6 radioligand binding |
Why This Matters
Procurement decisions predicated on assumed target activity carry substantial risk; users must budget for comprehensive primary screening rather than relying on class-level extrapolation.
- [1] Kuhne H, et al. Design and synthesis of selective, dual fatty acid binding protein 4 and 5 inhibitors. Bioorg Med Chem Lett. 2016;26(20):5092-5097. View Source
- [2] Bedjeguelal K, et al. Discovery of protein-protein binding disruptors using multi-component condensations small molecules. Bioorg Med Chem Lett. 2006;16(15):3998-4001. View Source
